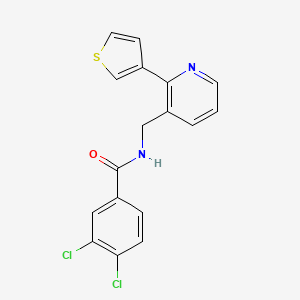

3,4-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

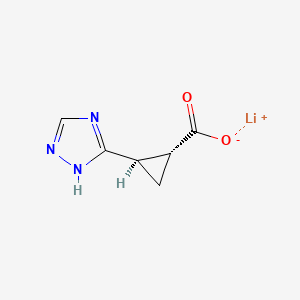

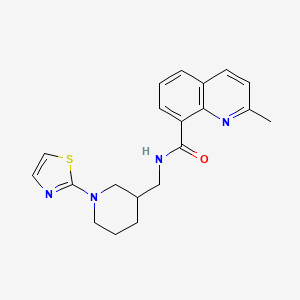

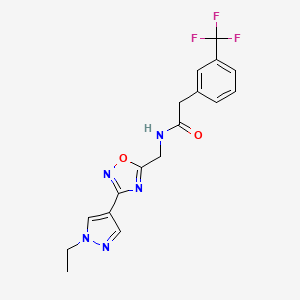

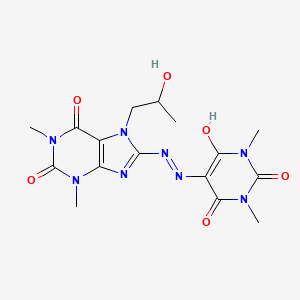

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. For instance, the benzamide group could be synthesized from a benzoyl chloride and an amine . The pyridine and thiophene rings could be synthesized through various methods, including condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the pyridine ring, and the thiophene ring. These groups would likely be connected through carbon-carbon bonds. The presence of nitrogen in the pyridine ring and sulfur in the thiophene ring would introduce heteroatoms into the structure, which could influence its chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide group, the pyridine ring, and the thiophene ring. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The pyridine and thiophene rings could participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Heterocyclic Synthesis and Chemical Properties

Research on thiophene derivatives showcases their versatility in heterocyclic synthesis. For example, thiophenylhydrazonoacetates have been utilized in the synthesis of a wide range of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, and triazines, demonstrating the potential for creating diverse bioactive molecules (R. Mohareb et al., 2004). Similarly, the synthesis of new thieno[2,3-d]pyrimidine derivatives has been explored, highlighting the reactivity of thiophene with various nucleophiles to produce compounds with possible therapeutic applications (F. M. Abdelrazek et al., 2008).

Photophysical Properties

Compounds combining pyridine with benzamide structures have been investigated for their unique photophysical properties. A study on pyridyl substituted benzamides revealed compounds exhibiting aggregation-enhanced emission and multi-stimuli-responsive properties, which could be of interest for developing advanced materials and sensors (A. Srivastava et al., 2017).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of thiophene and pyridine derivatives have been a focal point of research. For instance, some thiophene-quiazolinone derivatives exhibited significant antibacterial and antifungal properties, underscoring the potential of thiophene-based compounds in drug development (G. Naganagowda et al., 2011). Furthermore, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promising antitumor activity, highlighting their potential as anticancer drugs (Nancy Z. Zhou et al., 2008).

Molecular Docking and In Vitro Screening

The utility of thiophene and pyridine derivatives in molecular docking and in vitro screening for biological activity has also been explored. A study involving triazolopyridine and pyridine–pyrazole hybrid derivatives demonstrated moderate to good binding energies in molecular docking screenings, indicating their potential as lead compounds in drug discovery (E. M. Flefel et al., 2018).

Propriétés

IUPAC Name |

3,4-dichloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS/c18-14-4-3-11(8-15(14)19)17(22)21-9-12-2-1-6-20-16(12)13-5-7-23-10-13/h1-8,10H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSGDOXSRCCXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2887336.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B2887337.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)

![7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887341.png)

![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)